molecular formula C11H15N3O3 B2857399 4-[(Butan-2-yl)amino]-3-nitrobenzamide CAS No. 852385-66-1

4-[(Butan-2-yl)amino]-3-nitrobenzamide

Cat. No. B2857399
M. Wt: 237.259
InChI Key: HXSPTRBMKFDKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(Butan-2-yl)amino]-3-nitrobenzamide” is a chemical compound with the CAS Number: 852385-66-1 . It has a molecular weight of 237.26 . The IUPAC name for this compound is 4-(sec-butylamino)-3-nitrobenzamide . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “4-[(Butan-2-yl)amino]-3-nitrobenzamide” is 1S/C11H15N3O3/c1-3-7(2)13-9-5-4-8(11(12)15)6-10(9)14(16)17/h4-7,13H,3H2,1-2H3,(H2,12,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

“4-[(Butan-2-yl)amino]-3-nitrobenzamide” is a powder at room temperature . It has a molecular weight of 237.26 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Chemotherapeutic Applications

4-Iodo-3-nitrobenzamide, a compound structurally similar to 4-[(Butan-2-yl)amino]-3-nitrobenzamide, has been investigated for its potential chemotherapeutic activity. It was synthesized and tested against tumor cells of human and animal origin, showing the ability to induce cell death in tumor cells through metabolic reduction to its 3-nitroso derivative. This reduction process, facilitated by tumor cells, does not accumulate intermediates and exhibits no toxicity in hamsters even at high doses. The study suggests that the selective tumoricidal action is associated with the reduction of the nitro group to nitroso in tumor cells and subsequent induction of tumor apoptosis by the C-nitroso intermediate (J. Mendeleyev et al., 1995).

Bioactivation and DNA Interaction

Research on 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, an active form of another similar compound, has shown that it can react with thioesters to form DNA-DNA interstrand crosslinking species. This property highlights its role in highly selective cytotoxicity towards cells, making it a candidate for targeted cancer therapy. The study indicates that the hydroxylamine derivative is capable of producing DNA-DNA interstrand crosslinks in cells, a crucial mechanism for its cytotoxic effects (R. Knox et al., 1991).

Safety And Hazards

The safety information available indicates that “4-[(Butan-2-yl)amino]-3-nitrobenzamide” has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(butan-2-ylamino)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-3-7(2)13-9-5-4-8(11(12)15)6-10(9)14(16)17/h4-7,13H,3H2,1-2H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSPTRBMKFDKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Butan-2-yl)amino]-3-nitrobenzamide

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